1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
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Overview
Description
1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea typically involves the reaction of 6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with butylamine and thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and large-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinoline ring can be reduced to form alcohols.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl substituted thioureas.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)urea: Similar structure but with a urea moiety instead of thiourea.
1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea derivatives: Various derivatives with different alkyl or aryl groups.
Uniqueness
This compound is unique due to its specific combination of a quinoline ring and a thiourea moiety.
Properties
IUPAC Name |
1-butyl-3-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-4-5-7-19-18(23)20-8-6-14-11-15-9-12(2)13(3)10-16(15)21-17(14)22/h9-11H,4-8H2,1-3H3,(H,21,22)(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYCCQBRQQQSBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NCCC1=CC2=C(C=C(C(=C2)C)C)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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